molecular formula C28H32Cl2N4O6S2 B1672345 GSK1016790A CAS No. 942206-85-1

GSK1016790A

Cat. No.: B1672345
CAS No.: 942206-85-1
M. Wt: 655.6 g/mol
InChI Key: IVYQPSHHYIAUFO-VXKWHMMOSA-N
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Description

It has an EC50 of 3–32 nM across experimental systems, making it one of the most effective pharmacological tools for TRPV4 activation . Key applications include:

  • Keratinocyte Differentiation: Enhances differentiation markers (TGase l, K10, FLG, IVL) and suppresses proliferation genes in mouse keratinocytes .
  • Cancer Research: Induces apoptosis in melanoma cells (e.g., 50 nM increased apoptotic cells from 8.9% to 23.3% in A375 cells) via AKT pathway activation .
  • Neurological Recovery: Improves neurological deficit scores (NDS) in mice after intracerebral hemorrhage (ICH) .
  • Metabolic Regulation: Promotes lipid synthesis in adipocytes by modulating unsaturated fatty acid and sphingolipid pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK1016790A involves multiple steps, starting from the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Chemical Reactions Analysis

Mechanism of TRPV4 Channel Activation

GSK1016790A binds to TRPV4 channels, inducing conformational changes that facilitate cation influx. Key findings include:

  • Calcium Influx : At 10 nM, this compound triggers a rapid Ca²⁺ influx in TRPV4-transfected HeLa cells, with an EC₅₀ of 31 nM .

  • Membrane Trafficking :

    • Internalizes TRPV4 from the plasma membrane to recycling endosomes within 30 minutes (BRET ratio decrease: 0.027 ± 0.011, p < 0.01) .

    • Increases partial fusion events of TRPV4 vesicles by 47.71 ± 14.46-fold (p < 0.05), suggesting kiss-and-run exocytosis dynamics .

Downstream Signaling Pathways

This compound modulates multiple signaling cascades in endothelial cells (ECs):

Pathway ComponentEffect of this compound (10 nM)Citation
eNOS Phosphorylation at Ser1177 ↑; Dephosphorylation at Thr495 ↓
AMPK Phosphorylation at Thr172 ↑; ACC phosphorylation ↑
Akt Phosphorylation ↑ (time-dependent)

These effects are calcium-dependent, as pretreatment with BAPTA/EGTA (calcium chelators) abolishes signaling .

Vascular Responses

  • Vasodilation :

    • Reduces systemic arterial pressure by 67 ± 5 mmHg at 12 μg/kg IV in rats .

    • Attenuates U-46619-induced pulmonary hypertension (p < 0.05) .

  • Anti-inflammatory Action :

    • Inhibits TNF-α-induced monocyte adhesion to ECs by downregulating ICAM-1 and VCAM-1 .

    • Reduces atherosclerotic plaque area by 58% in mice (p < 0.01) .

Ion Channel Interactions

  • Enhances ATP-gated P2X3/P2X7 currents in dorsal root ganglia (626.00 ± 52.37 vs. 399.50 ± 60.67, p = 0.004) .

  • Responses blocked by TRPV4 antagonists (e.g., GSK2193874) .

Formulation and Solubility

ParameterValue/DetailsCitation
Solubility 15 mM stock in 5% DMSO + 5% Tween 80
Working Conc. 1–500 μM (in vitro); 50 μg/kg (in vivo)
Vehicle 1% ethanol + 1% Tween 80 in saline

Adverse Effects

  • Cardiovascular Collapse : Observed at 12 μg/kg IV in rats, with reversible systemic hypotension .

  • TRPV4 Desensitization : Prolonged exposure (>30 min) reduces plasma membrane channel density .

This compound serves as a critical pharmacological tool for probing TRPV4-dependent pathways, with applications ranging from vascular biology to neuroinflammation. Its dual role in activating calcium signaling and modulating inflammatory mediators underscores its therapeutic potential, albeit with dose-dependent risks.

Scientific Research Applications

Introduction to GSK1016790A

This compound is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) channel. This compound has gained significant attention in scientific research due to its ability to activate TRPV4 in various cell types, leading to diverse physiological effects. The applications of this compound span multiple fields, including vascular biology, neurobiology, and inflammation research. This article provides a comprehensive overview of the applications of this compound, supported by detailed data tables and case studies.

Vascular Biology

Mechanisms of Action:
this compound has been shown to induce vasodilation in systemic and pulmonary vascular beds. In a study examining its effects on endothelial cells, this compound activated endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production and subsequent vasodilation .

Case Study:
In experiments involving human endothelial cells, this compound was found to inhibit monocyte adhesion, which is critical in preventing atherosclerosis. This effect was attributed to the down-regulation of TRPV4 channels from the plasma membrane within 30 minutes of stimulation .

Study Effect Observed Mechanism
Darby et al., 2016Inhibition of monocyte adhesionActivation of eNOS and increased nitric oxide production
Xu et al., 2016Reduced atherosclerotic plaque formationDown-regulation of TRPV4 channels

Neurobiology

Inflammatory Response:
this compound has been implicated in modulating inflammatory responses in neuronal tissues. In recent studies, treatment with this compound resulted in increased levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, indicating its role in neuroinflammation .

Case Study:
Research involving mouse models demonstrated that this compound activation led to microglial activation and morphological changes indicative of inflammation, such as the transition from resting to activated states. This suggests potential applications in studying neurodegenerative diseases where inflammation plays a critical role .

Study Effect Observed Significance
Study on NLRP3 inflammasome activationIncreased pro-inflammatory cytokinesImplications for neurodegenerative disease research
Microglial activation studyMorphological changes in microgliaInsights into neuroinflammatory processes

Pain and Sensory Modulation

This compound has been utilized in pain research due to its ability to activate sensory neurons. Studies have shown that topical application can enhance sensory responses, such as triggering swallowing reflexes through stimulation of specific neural pathways .

Case Study:
In an experimental setup involving rats, this compound was administered to regions innervated by the superior laryngeal nerve (SLN), resulting in dose-dependent facilitation of swallowing reflexes. This highlights its potential utility in understanding pain mechanisms and sensory modulation .

Study Effect Observed Application
Swallowing reflex studyEnhanced reflex responsesPotential therapeutic applications in dysphagia

Cellular Mechanisms

This compound is also used to explore cellular mechanisms involving TRPV4 channels. It has been shown to promote calcium influx and alter membrane dynamics in various cell types.

Case Study:
In primary human endothelial cells, this compound was found to recruit previously inactive TRPV4 channels rather than simply increasing basal activity levels. This novel mechanism provides insights into how TRPV4 can be modulated for therapeutic purposes .

Study Mechanism Investigated Findings
Optical recording studyCalcium-permeable channel activityRecruitment of inactive TRPV4 channels

Mechanism of Action

GSK1016790A exerts its effects by selectively activating the TRPV4 channel, a non-selective cation channel involved in various physiological processes. Upon binding to TRPV4, this compound induces a conformational change that opens the channel, allowing the influx of calcium ions (Ca2+) into the cell. This increase in intracellular Ca2+ levels triggers downstream signaling pathways, leading to various cellular responses. The molecular targets and pathways involved include the activation of protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and RhoA signaling .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

TRPV4 Agonists and Antagonists

GSK1016790A shares structural and functional parallels with other TRPV4 modulators (Table 1):

Compound Type Structural Similarity to this compound<sup>†</sup> Key Features
4α-PDD Agonist N/A Less potent (requires 500 nM vs. 50 nM GSK101 for apoptosis) .
Benzoylnapelline TCM* 0.57 Metabolized to hypoaconitine; partial TRPV4 activation .
Hypaconitine TCM* 0.56 Linked to "hot" properties in traditional medicine .
HC-067047 Antagonist N/A Structurally similar to "cold" TCM compounds (e.g., baicalin, similarity 0.62) .

<sup>†</sup>Structural similarity scores (>0.5) from traditional Chinese medicine (TCM) compounds .
*TCM: Traditional Chinese Medicine.

Functional Comparison

Pharmacological Profiles

Parameter This compound HC-067047 (Antagonist) 4α-PDD (Agonist)
EC50 3–32 nM N/A ~500 nM (apoptosis induction)
Calcium Influx Robust [Ca<sup>2+</sup>]i elevation Blocks TRPV4-mediated Ca<sup>2+</sup> influx Moderate [Ca<sup>2+</sup>]i elevation
Cell Viability Reduces viability at ≥50 nM Increases proliferation Similar to this compound

Therapeutic and Pathological Effects

Cardiovascular System

  • This compound : Exacerbates myocardial infarct size (46% vs. 36% in controls) and elevates cardiac troponin T .
  • HC-067047 : Reduces infarct size by 58% and improves cardiac function (ejection fraction) .

Neurological Effects

  • This compound : Enhances axon regeneration in dorsal root ganglia by suppressing PTEN protein and improves post-ICH recovery .

Cancer Pathways

  • Both this compound and 4α-PDD induce apoptosis in melanoma cells, but this compound is more potent (50 nM vs. 500 nM) .

Keratinocyte Regulation

  • This compound : Promotes differentiation and inhibits proliferation via CDKN1A/CDKN1C upregulation .
  • HC-067047 : Increases proliferation (CCND1/CCND2 upregulation) .

Mechanism-Specific Differences

Calcium Signaling Dynamics

  • This compound induces sustained calcium influx in CVD arteries, increasing event frequency by 40% compared to controls . HC-067047 blocks this effect.

Downstream Pathways

  • AKT Phosphorylation: this compound activates AKT in melanoma cells, a pathway critical for apoptosis .
  • MAPK Pathways : Unlike AKT, MAPK signaling (Erk/JNK/p38) is unaffected by this compound .

Cross-Talk with Other Channels

  • This compound synergizes with KCa3.1 inhibitors (e.g., RA-2) to amplify anti-proliferative effects in melanoma .

Therapeutic Implications and Limitations

  • Advantages of this compound : High specificity, low EC50, and broad applicability in neurological and metabolic studies .
  • Drawbacks : Cardiotoxicity at higher doses and context-dependent effects (e.g., harmful in cardiac ischemia but beneficial in ICH) .
  • HC-067047: Preferred for cardiovascular protection but counteracts this compound’s benefits in non-cardiac models .

Biological Activity

GSK1016790A is a selective and potent agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which plays a crucial role in various physiological processes across different tissues, including endothelial cells, neurons, and chondrocytes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects on cellular functions and potential therapeutic applications.

This compound activates TRPV4 channels, leading to an influx of calcium ions (Ca2+Ca^{2+}) into cells. This activation has been shown to influence several downstream signaling pathways critical for cellular responses:

  • Calcium Influx : Upon stimulation with this compound, there is a rapid increase in intracellular calcium levels, which is essential for various cellular functions such as muscle contraction and neurotransmitter release .
  • Channel Recruitment : Research indicates that this compound may recruit previously inactive TRPV4 channels rather than merely elevating basal activity levels .

Endothelial Cells

This compound has demonstrated significant effects on endothelial cells, impacting vascular functions:

  • Monocyte Adhesion : In studies involving human umbilical vein endothelial cells (HUVECs), this compound treatment inhibited the adhesion of monocytes to TNF-α-stimulated endothelial cells, suggesting a potential role in reducing inflammation and atherosclerosis .
  • Calcium Dynamics : The compound induces a transient increase in intracellular Ca2+Ca^{2+} levels within minutes of administration, which is crucial for endothelial cell activation and function .

Apoptosis Induction

In vivo studies have shown that this compound can induce apoptosis in neuronal cells:

  • Dose-Dependent Effects : Administration of this compound at doses ranging from 0.1 to 5 µM/mouse resulted in increased apoptosis in the hippocampus, with an EC50 value of approximately 1.21 ± 0.24 µM/mouse. This was evidenced by an increase in cleaved caspase-3 levels and Hoechst-positive cell counts .

Table 1: Summary of Key Findings on this compound's Biological Activity

Study ReferenceCell TypeEffect ObservedDose RangeKey Findings
Endothelial CellsInhibition of monocyte adhesion100 nMReduced plaque formation in animal models
Neuronal CellsInduction of apoptosis0.1 - 5 µM/mouseIncreased cleaved caspase-3 levels
HUVECsCalcium influx31 nM (maximal effect at 100 nM)Activation of TRPV4 channels

Case Study: TRPV4 Activation in Vascular Health

In a controlled study involving animal models, this compound was administered to assess its impact on vascular health. The results indicated:

  • Reduction in Atherosclerotic Plaque : Animals treated with this compound showed a marked reduction in plaque formation compared to controls.
  • Enhanced Endothelial Function : The treatment improved endothelial function as evidenced by reduced monocyte adhesion and improved vascular reactivity.

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective potential of this compound:

  • Cognitive Function Assessment : Following repeated administration of this compound, cognitive tests showed improved performance in memory tasks compared to untreated groups.
  • Mechanistic Insights : The study linked these improvements to the modulation of apoptotic pathways and enhanced synaptic plasticity.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for validating TRPV4 activation by GSK1016790A in vitro?

  • Methodology : Use calcium influx assays in TRPV4-transfected HEK or HeLa cells. For example, treat cells with this compound (10–100 nM) and monitor cytoplasmic Ca<sup>2+</sup> levels via fluorescent indicators (e.g., Fluo-4AM). A dose-dependent response is expected, with EC50 values of 18 nM (human TRPV4) and 2.1 nM (mouse TRPV4) .
  • Validation : Include negative controls (non-transfected cells) and pharmacological inhibitors (e.g., HC067047 for TRPV4 antagonism) to confirm specificity .

Q. How does this compound compare to other TRPV4 agonists like 4α-PDD?

  • This compound is ~300-fold more potent than 4α-PDD in activating TRPV4 channels, with higher efficacy in sustained Ca<sup>2+</sup> influx and downstream signaling (e.g., prostaglandin synthesis). This is demonstrated in endothelial cells and HEK models, where 10 nM this compound achieves maximal TRPV4 activation compared to micromolar 4α-PDD .

Q. What in vivo models are suitable for studying this compound's effects on vascular function?

  • Atherosclerosis : Use ApoE<sup>−/−</sup> mice treated orally with 10 mg/kg this compound for 3 days to assess plaque reduction and macrophage content .
  • Neurological Recovery : Intracerebral hemorrhage (ICH) models in mice, where intraventricular injection of 0.5 nM/5 mL this compound improves motor deficits and upregulates neuronal activity markers like c-fos .

Advanced Research Questions

Q. How to resolve contradictions in this compound's effects on cellular contractility?

  • Example : In human trabecular meshwork cells (HTMC), 10 nM this compound inhibits collagen gel contraction at 72 hours, while in bladder smooth muscle, it induces rapid contraction .
  • Resolution : Context-dependent TRPV4 signaling (e.g., cell type-specific coupling to Ca<sup>2+</sup>/calmodulin pathways) and experimental duration must be considered. Include time-course assays and pathway-specific inhibitors (e.g., CaMKII blockers) .

Q. What mechanisms underlie this compound-induced TRPV4 desensitization and downregulation?

  • Prolonged exposure (>30 minutes) to this compound (10 nM) reduces plasma membrane TRPV4 expression in HeLa cells, likely via clathrin-mediated endocytosis. This is critical for interpreting long-term studies (e.g., 3-day neuronal axon regeneration assays) .
  • Method : Combine immunofluorescence (TRPV4-mCerulean/Venus tagging) with endocytosis inhibitors (e.g., dynasore) to track channel trafficking .

Q. How does mechanical stress (e.g., shear force) modulate this compound's pharmacological efficacy?

  • In HEK-293-TRPV4 cells, concurrent shear stress (e.g., 42 dyn/cm<sup>2</sup>) and this compound (3.125–12.5 nM) synergistically enhance Ca<sup>2+</sup> influx, shortening cellular response times by 40%. Use microfluidic systems to simulate physiological shear conditions .

Q. Data Contradiction Analysis

Q. Why does this compound show species-specific EC50 differences (mouse vs. human TRPV4)?

  • Structural variations in TRPV4’s agonist-binding pocket (e.g., residue T564 in mice vs. T591 in humans) alter this compound affinity. Cryo-EM mutagenesis studies confirm these residues are critical for ligand efficacy .

Q. How to reconcile this compound's dual roles in neuroprotection and vascular leakage?

  • Dose and tissue specificity determine outcomes. For example, 10 μg/kg this compound in mice improves post-ICH recovery without vascular leakage, whereas higher doses (>100 nM) in endothelial models induce barrier dysfunction. Always validate dosing in pilot studies .

Q. Experimental Design Tables

Parameter In Vitro Recommendations In Vivo Recommendations
Concentration Range 1–100 nM (EC50 ~2–18 nM)0.5–10 mg/kg (route-dependent)
Key Assays Ca<sup>2+</sup> imaging, patch-clampPlaque histology, behavioral testing
Controls TRPV4 KO cells, HC067047 pretreatmentVehicle (DMSO), TRPV4<sup>−/−</sup> mice

Properties

IUPAC Name

N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYQPSHHYIAUFO-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCN(CC1)C(=O)[C@H](CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635248
Record name GSK1016790A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942206-85-1
Record name GSK 10116790A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GSK1016790A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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